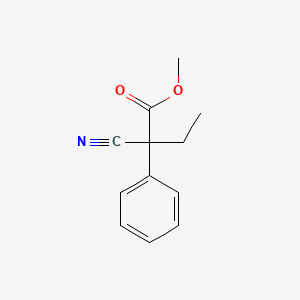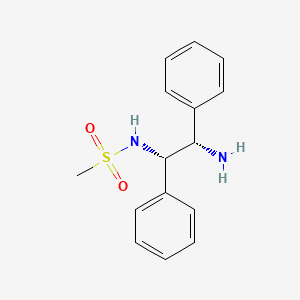
Tetraglyceryl monooleate
Übersicht
Beschreibung
Tetraglyceryl monooleate is a chemical compound with the molecular formula C27H52O8 . It contains a total of 86 bonds, including 34 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .
Synthesis Analysis
Tetraglyceryl monooleate can be synthesized via the esterification method using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, tetrabutylammonium bromide as the catalyst, and toluene as the solvent . The effects of the reaction molar ratio, type and amount of catalyst, and reaction temperature and time on the yield were investigated .Molecular Structure Analysis
The molecular structure of Tetraglyceryl monooleate is characterized by its bond composition. It contains 86 bonds in total, including 34 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis
Chemical reactions involving Tetraglyceryl monooleate have been studied using atomistic molecular dynamics simulations. These studies have focused on the self-assembly and friction of glycerol monooleate mixed with oleic acid, glycerol, calcium oleate, or water in n-heptane and toluene solvents .Wissenschaftliche Forschungsanwendungen
Ophthalmic Drug Delivery
One significant application of tetraglyceryl monooleate, specifically glyceryl monoolein, is in the development of ophthalmic drug delivery systems. A study by Liu et al. (2016) explored the use of liquid crystalline nanoparticles (LCNPs) containing glyceryl monoolein for enhancing ocular bioavailability and pre-ocular residence time of tetrandrine (TET), an ophthalmic drug. This approach resulted in a 2.65-fold increase in ocular bioavailability compared to TET solution, indicating the effectiveness of glyceryl monoolein in ophthalmic drug delivery systems (Liu et al., 2016).
Drug Delivery and Crystallization
Glycerol monooleate (GMO), a form of tetraglyceryl monooleate, is extensively studied for its potential in drug delivery systems and encapsulation and crystallization of proteins. Libster et al. (2011) highlighted the applications of reverse hexagonal LLC (H(II)) mesophases of GMO/water for solubilization, release, and crystallization of biomacromolecules such as therapeutic peptides and lysozyme (LSZ). This research demonstrated the potential of H(II) mesophases in transdermal delivery and crystallization applications (Libster, Aserin, & Garti, 2011).
Food Industry Applications
In the food industry, glyceryl monooleate, a component of tetraglyceryl monooleate, finds application as a surfactant. A study by Sánchez, Niño, and Patino (1999) focused on the stability of monoglyceride monolayers, including monoolein, at different surface pressures and pH levels, indicating its importance in food product formulations (Sánchez, Niño, & Patino, 1999).
Ice Cream Manufacture
Glycerol monooleate was investigated as a potential replacement for glycerol monopalmitate in low-fat ice cream production. Zeng et al. (2012) demonstrated that glyceryl monooleate improved sensory and physical properties of low-fat ice cream, offering a healthier alternative without compromising taste and texture (Zeng, Ning, Wang, Yang, & Liu, 2012).
Skin Penetration and Topical Formulations
Glyceryl monooleate-based systems have shown promise in enhancing skin penetration for topical and transdermal drug formulations. Lim et al. (2014) studied the effect of glyceryl monooleate lyotropic mixtures on skin permeability using confocal laser scanning microscopy. They found that cubic and lamellar phases of these systems significantly enhanced permeation through the skin, suggesting their potential application in topical and transdermal drug formulations (Lim, Jeong, Kim, Lim, Lee, Shim, Kang, & Jeong, 2014).
Zukünftige Richtungen
Future research directions for Tetraglyceryl monooleate could involve further exploration of its potential uses in various applications. For example, one study aimed to prepare and characterize oleogels and emulgels with glycerol monooleate for potential use in cosmetic and pharmaceutical applications .
Eigenschaften
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAFUFWXUJDDR-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraglyceryl monooleate | |
CAS RN |
33940-98-6 | |
| Record name | Oleic acid, monoester with triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYGLYCERYL-3 OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRQ165498B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



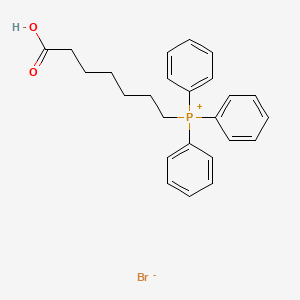
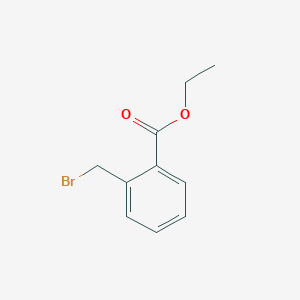
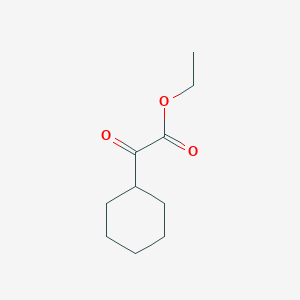

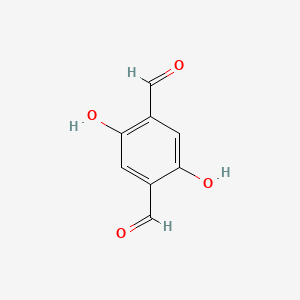
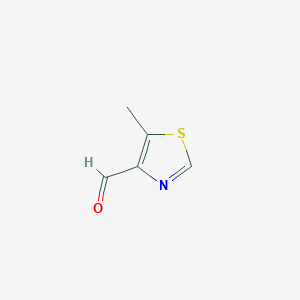
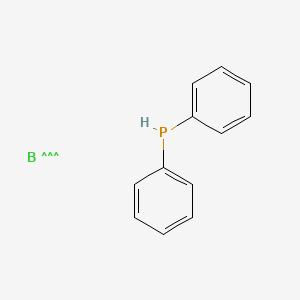
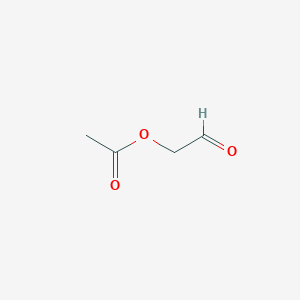


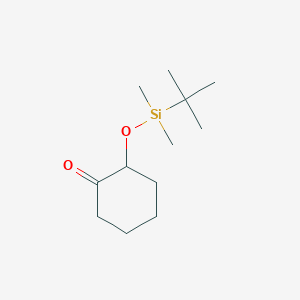
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
